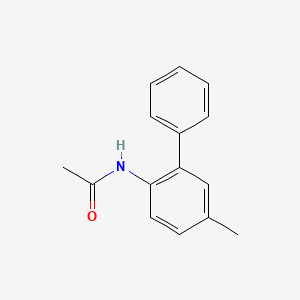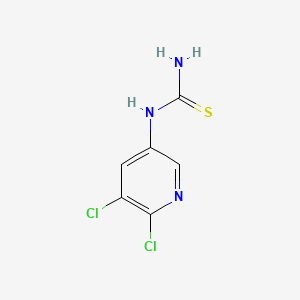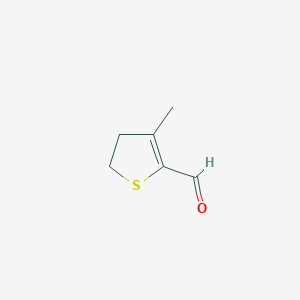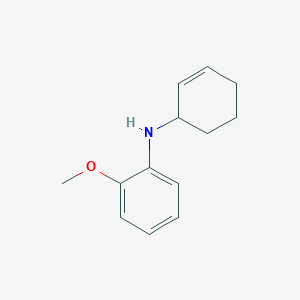![molecular formula C20H24O2SSe B14127773 1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene CAS No. 89165-60-6](/img/structure/B14127773.png)
1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene is an organic compound that features a benzene ring substituted with a methyl group, a phenylselanyl group, and a hept-6-ene-1-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene typically involves multiple steps, including the introduction of the phenylselanyl group and the sulfonyl group to the benzene ring. Common synthetic routes may involve:
Lithiation: Introduction of an arylsulfanyl group into a precursor molecule by lithiation.
Nucleophilic Substitution: Introduction of an aryl sulfanyl group into a precursor by nucleophilic substitution of a halogen.
Grignard Reaction: Reaction of a Grignard reagent with a suitable precursor to introduce the desired functional groups.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions to form sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxide derivatives, while reduction of the sulfonyl group can yield sulfide derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of selenium-containing compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties, particularly in relation to its selenium content.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene is not fully understood, but it is believed to involve interactions with molecular targets such as enzymes and receptors. The phenylselanyl group may play a role in modulating oxidative stress and redox reactions within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-[(phenylethynyl)sulfonyl]benzene: Similar structure but with an ethynyl group instead of a hept-6-ene group.
1-Methyl-4-(phenylmethyl)benzene: Similar structure but with a phenylmethyl group instead of a phenylselanyl group.
Uniqueness
1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. The selenium atom in the phenylselanyl group can participate in redox reactions, making this compound particularly interesting for studies related to oxidative stress and antioxidant activity .
Propriétés
Numéro CAS |
89165-60-6 |
|---|---|
Formule moléculaire |
C20H24O2SSe |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
1-methyl-4-(2-phenylselanylhept-6-enylsulfonyl)benzene |
InChI |
InChI=1S/C20H24O2SSe/c1-3-4-6-11-20(24-19-9-7-5-8-10-19)16-23(21,22)18-14-12-17(2)13-15-18/h3,5,7-10,12-15,20H,1,4,6,11,16H2,2H3 |
Clé InChI |
MCIVKJOTDNIIPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC(CCCC=C)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)


![1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127719.png)






![3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14127750.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14127768.png)
